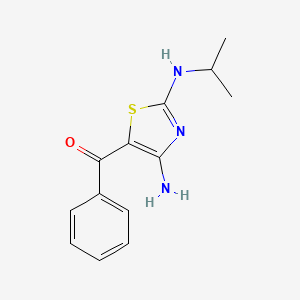![molecular formula C19H21NO2 B3749176 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE](/img/structure/B3749176.png)
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE
Descripción general
Descripción
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE typically involves the reaction of 2-alkynylanilines with ketones. The reaction is mediated by Brønsted acids or catalyzed by Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE involves its interaction with androgen receptors. As an androgen receptor antagonist, it binds to the receptor and inhibits its activity, thereby suppressing the growth of prostate cancer cells . The molecular targets include the androgen receptor and associated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-1H-quinolin-2-one: This compound shares a similar core structure but lacks the phenoxy and ethanone substituents.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: This derivative has an additional hydroxy group, which may alter its biological activity.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: The presence of a methoxy group distinguishes it from the target compound.
Uniqueness
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds .
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-8-15(2)18(11-14)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFABUZJNIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(4-morpholinyl)ethoxy]benzylidene}malononitrile](/img/structure/B3749105.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide](/img/structure/B3749129.png)
![N-[4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B3749131.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B3749158.png)
![3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B3749163.png)
![7-METHOXY-3-[4-(2-PHENYLETHYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3749166.png)
![3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B3749169.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}azepane](/img/structure/B3749184.png)

![9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione](/img/structure/B3749194.png)


